molecular formula C16H20N2O3S B12586438 Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]- CAS No. 872544-81-5

Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]-

Cat. No.: B12586438
CAS No.: 872544-81-5
M. Wt: 320.4 g/mol
InChI Key: KYBSTNAOCALFEC-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]- is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a cyclohexanol moiety attached to an imidazole ring, which is further substituted with a 4-(methylsulfonyl)phenyl group. The molecular structure of this compound makes it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]- typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The imidazole ring allows for various substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which play a role in inflammation and pain pathways . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 selectively makes it a valuable compound in the development of anti-inflammatory drugs with potentially fewer side effects compared to non-selective inhibitors.

Properties

CAS No.

872544-81-5

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

1-[1-(4-methylsulfonylphenyl)imidazol-2-yl]cyclohexan-1-ol

InChI

InChI=1S/C16H20N2O3S/c1-22(20,21)14-7-5-13(6-8-14)18-12-11-17-15(18)16(19)9-3-2-4-10-16/h5-8,11-12,19H,2-4,9-10H2,1H3

InChI Key

KYBSTNAOCALFEC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C=CN=C2C3(CCCCC3)O

Origin of Product

United States

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